

GPR35 Isoforms and Agonist Binding: A Technical Guide

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Compound of Interest

Compound Name: GPR35 agonist 5

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Introduction to GPR35 Isoforms

G protein-coupled receptor 35 (GPR35), a class A orphan GPCR, has garnered significant interest due to its potential involvement in a range of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular diseases.^[1] The human GPR35 gene, located on chromosome 2, gives rise to two primary protein isoforms, GPR35a (the shorter variant) and GPR35b (the longer variant), through alternative splicing and promoter usage.^{[1][2]} These isoforms are identical except for an additional 31 amino acids at the N-terminus of GPR35b.^{[1][2]} This structural difference in the extracellular N-terminus is thought to influence ligand binding, receptor signaling, and protein-protein interactions. Understanding the distinct characteristics of these isoforms is crucial for elucidating their biological functions and for the development of targeted therapeutics.

The expression of GPR35 isoforms exhibits tissue specificity. GPR35 is highly expressed in the intestine and various immune cells. Specifically, GPR35 expression is prominent in the small intestine and colon, with moderate expression in the stomach, liver, spleen, kidney, and sympathetic neurons. While detailed quantitative data on the differential expression of each isoform across all tissues is still an area of active research, GPR35b has been noted to be highly expressed in gastric and colon cancer tissues.

GPR35 Agonists and Isoform-Specific Binding

While GPR35 is still officially considered an orphan receptor, a number of endogenous and synthetic agonists have been identified. However, a definitive endogenous activator has not yet

been firmly established. The agonist response has been shown to differ between the two isoforms, with GPR35b generally demonstrating a lower agonist response efficacy than GPR35a. The elongated N-terminus of GPR35b may constrain G protein activation while enhancing the interaction with β -arrestin.

Quantitative Data on GPR35 Agonist Activity

The following table summarizes the reported activities of various agonists on human GPR35. It is important to note that many studies do not differentiate between the isoforms, and species-specific differences in agonist potency are significant.

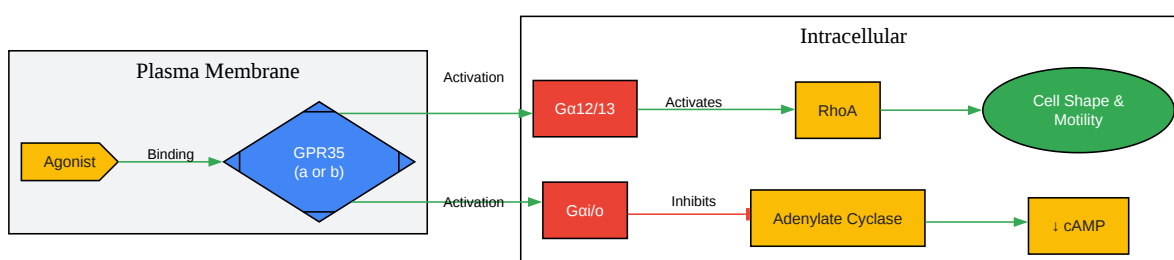
| Agonist | Type | Species | Assay Type | EC50 / Ki | Isoform Specificity Noted | Citation |
|-----------------------------|-------------------------------|---------|---|---------------------------|----------------------------------|----------|
| Kynurenic Acid | Endogenous | Human | β -arrestin recruitment | >100 μ M | Not specified | |
| Rat/Mouse | β -arrestin recruitment | Potent | Not applicable | | | |
| Lysophosphatidic Acid (LPA) | Endogenous | Human | Calcium mobilization | Potent (2-acyl LPA) | Not specified | |
| Zaprinast | Synthetic | Human | Calcium mobilization | Moderate-to-high potency | Active on both GPR35a and GPR35b | |
| Pamoic Acid | Synthetic | Human | β -arrestin recruitment, ERK1/2 phosphorylation | Potent | Active on both GPR35a and GPR35b | |
| Lodoxamide | Synthetic | Human | AP-TGF- α shedding assay | Potent | Not specified | |
| Cromolyn Disodium | Synthetic | Human | Not specified | Agonist | Not specified | |
| Niflumic Acid | Synthetic | Human | Not specified | Agonist (human selective) | Not specified | |
| CID2745687 | Synthetic | Human | Antagonist Assay | Ki: 10-20 nM | Antagonist for both GPR35a | |

and
GPR35b

GPR35 Signaling Pathways

Upon agonist binding, GPR35 can couple to multiple G protein families, primarily G α i/o and G α 12/13, and can also recruit β -arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling. The activation of these pathways leads to a variety of downstream cellular responses. The extended N-terminus of GPR35b has been suggested to bias signaling towards β -arrestin recruitment over G protein activation.

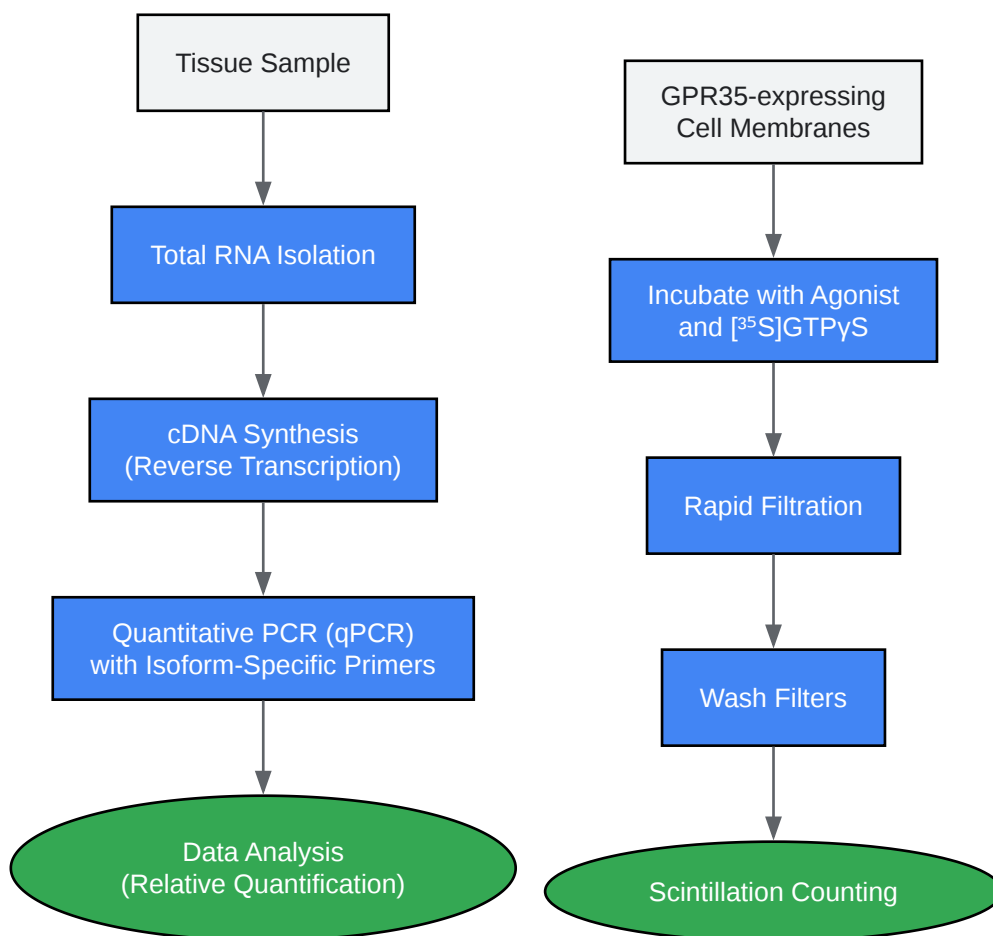
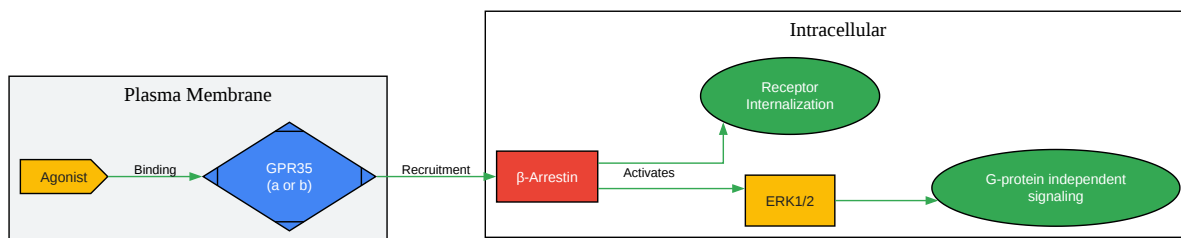
G Protein-Dependent Signaling

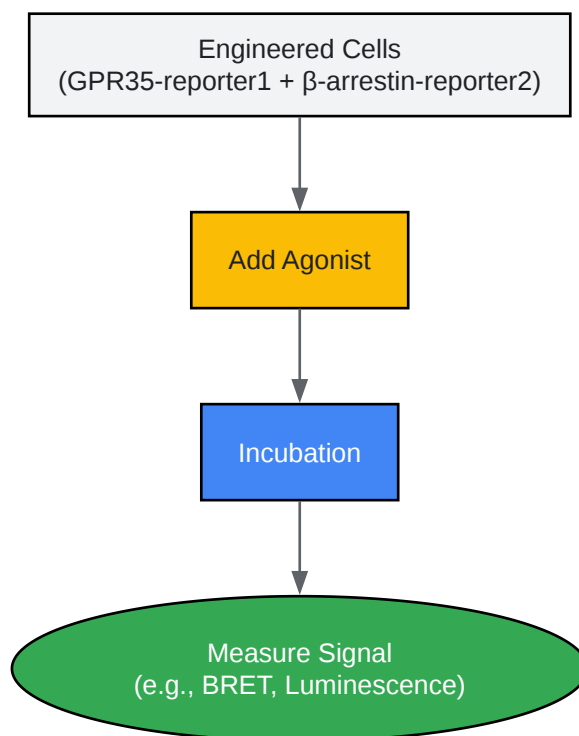


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GPR35 G protein-dependent signaling pathways.

β -Arrestin-Mediated Signaling





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- 2. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
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